6,8-Dichloro-9H-purin-2-amine
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Overview
Description
6,8-Dichloro-9H-purin-2-amine is a chemical compound with the molecular formula C5H3Cl2N5 and a molecular weight of 204.02 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry
Preparation Methods
The synthesis of 6,8-Dichloro-9H-purin-2-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-aminopurine with chlorine gas under controlled conditions to introduce chlorine atoms at the 6 and 8 positions of the purine ring . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the chlorination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6,8-Dichloro-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dichloro-9H-purin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6,8-Dichloro-9H-purin-2-amine can be compared with other purine derivatives, such as:
2-Amino-6-chloropurine: Similar in structure but with only one chlorine atom at position 6.
6-Chloropurine: Lacks the chlorine atom at position 8, making it less reactive in certain substitution reactions.
8-Chloropurine: Chlorine substitution only at position 8, affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
6,8-dichloro-7H-purin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLITZXKLOOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1Cl)N)N=C(N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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